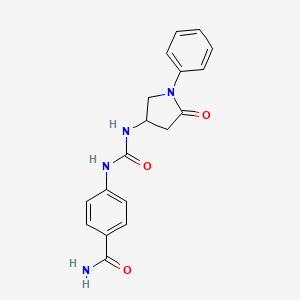
4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide, also known as KU-60019, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent and selective inhibitor of the protein kinase ATM, which plays a crucial role in DNA damage response and repair.
作用機序
4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide inhibits the activity of ATM by binding to its catalytic domain, which prevents the phosphorylation of downstream targets involved in DNA damage response and repair. This results in the accumulation of DNA damage and cell death in cancer cells, while normal cells are able to repair the damage and survive.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, while sparing normal cells. It also enhances the efficacy of radiation therapy and chemotherapy in cancer cells. In addition, this compound has been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of 4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide is its high selectivity and potency for ATM inhibition, which makes it a valuable tool for studying the role of ATM in DNA damage response and repair. However, its use is limited by its poor solubility in water, which can affect its bioavailability and toxicity. In addition, this compound has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of 4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide in scientific research. One area of interest is the development of more potent and selective ATM inhibitors that can overcome the limitations of this compound. Another direction is the investigation of the role of ATM in other biological processes, such as aging and metabolism. Finally, the use of this compound in combination with other drugs or therapies holds promise for improving cancer treatment outcomes.
合成法
4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide can be synthesized using a multi-step process that involves the reaction of 4-aminobenzamide with 3-(5-oxo-1-phenylpyrrolidin-3-yl)urea in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with acetic anhydride to yield the final product, this compound. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide has been widely used in scientific research to study the role of ATM in DNA damage response and repair. It has been shown to sensitize cancer cells to radiation therapy and chemotherapy, making it a promising candidate for cancer treatment. This compound has also been used to investigate the molecular mechanisms of neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as the role of ATM in the immune response.
特性
IUPAC Name |
4-[(5-oxo-1-phenylpyrrolidin-3-yl)carbamoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c19-17(24)12-6-8-13(9-7-12)20-18(25)21-14-10-16(23)22(11-14)15-4-2-1-3-5-15/h1-9,14H,10-11H2,(H2,19,24)(H2,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWNLLVJVDCZPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
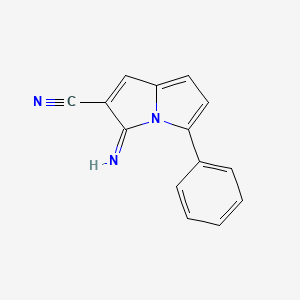
![[2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl]methanamine;dihydrochloride](/img/structure/B2628103.png)
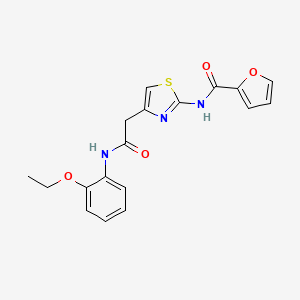

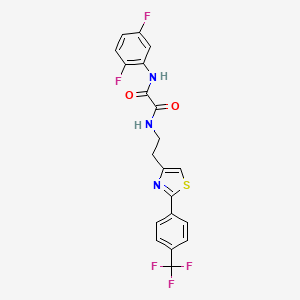
![2-Chloro-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpropanamide](/img/structure/B2628107.png)

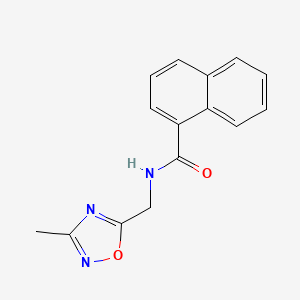
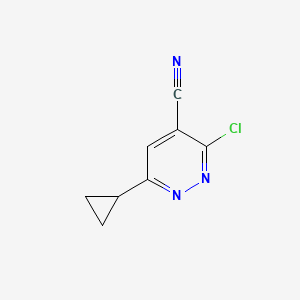
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2628118.png)
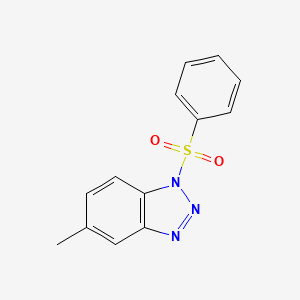


![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-oxochromene-3-carboxamide](/img/structure/B2628125.png)
